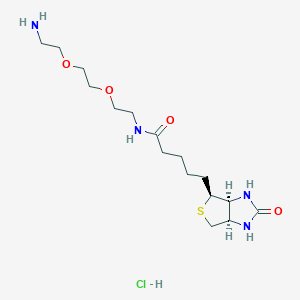![molecular formula C13H16N4S B6356004 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-49-5](/img/structure/B6356004.png)
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C13H16N4S . The molecular weight is 260.36 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is used in a variety of scientific research applications. It is used as a substrate in the preparation of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-1-methyl-3-(3-methylphenyl)piperazines and their derivatives. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-3-(3-methylphenyl)piperazines and their derivatives. It is also used in the synthesis of various heterocyclic compounds, such as 1,2,4-thiadiazolyl-3-(3-methylphenyl)piperazines and their derivatives.
Wirkmechanismus
Target of Action
It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that 1-phenylpiperazine, a related compound, has been shown to enhance transepithelial transport with minimal cytotoxicity . This suggests that “1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” might also interact with cellular membranes to enhance the transport of other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. In addition, it is not very soluble in polar solvents.
Zukünftige Richtungen
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine has a variety of potential applications in the field of scientific research. It could be used in the development of new drugs for the treatment of diseases such as cancer, inflammation, and allergies. In addition, it could be used in the development of new materials for use in medical devices and other applications. It could also be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new polymers for use in a variety of applications.
Synthesemethoden
1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine is synthesized by the reaction of 3-methylphenyl isocyanate with 1-amino-3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl piperazine. The reaction is carried out in the presence of a catalytic amount of piperidine at a temperature of 80-90°C. The reaction is complete in 1-2 hours and yields this compound in a yield of 85-90%.
Safety and Hazards
The safety information for “1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine” indicates that it is classified as dangerous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-3-2-4-11(9-10)12-15-13(18-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQXGZYPRZLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)




![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)

![1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356003.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356016.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)